3-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)propanamide
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Description
3-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H15ClN2O4S and its molecular weight is 366.82. The purity is usually 95%.
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Biological Activity
3-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound exhibits potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of functional groups in its structure contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN3O6S, with a molecular weight of 461.9 g/mol. The presence of a sulfonamide group, nitro group, and methoxy group enhances its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H16ClN3O6S |
Molecular Weight | 461.9 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in the folate biosynthesis pathway.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains. In a study evaluating similar compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The presence of the 4-chlorophenyl and nitro groups is believed to enhance these effects through increased interaction with bacterial enzymes.
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For instance, related compounds have exhibited cytotoxic effects against colon carcinoma cell lines, suggesting that modifications in the chemical structure can lead to enhanced anticancer properties . The nitro group is often associated with increased potency in targeting cancer cells.
Case Studies
- Antibacterial Screening : A series of synthesized sulfonamide derivatives were tested for their antibacterial efficacy. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile .
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl rings for enhancing anticancer activity .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-23-12-4-7-14(15(10-12)19(21)22)18-16(20)8-9-24-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOKETHRDUAQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.